![molecular formula C15H20ClN3O2 B2422925 (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone CAS No. 346713-93-7](/img/structure/B2422925.png)
(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone
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Overview
Description
“(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone” is a chemical compound with the CAS Number: 54042-47-6. It has a molecular weight of 224.69 and its linear formula is C11H13ClN2O .
Synthesis Analysis
The compound can be synthesized by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
- The compound’s cyclopropane ring structure has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives and tested them against P388 murine lymphocytic leukemia. The opening of the cyclopropane ring appears crucial for enhancing activity .
- Non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were developed as potent and isoform-selective inhibitors of AKR1C3, an enzyme involved in steroid metabolism. These compounds exhibit promising inhibitory activity .
- Piperazine derivatives, including those linked with (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone, have been explored for their antimicrobial effects. These compounds find applications in antitumor, antifungal, antidepressant, and antiviral therapies .
- Docking simulations revealed that certain piperazine chrome-2-one derivatives, including those containing the chlorophenyl moiety, interact with oxidoreductase enzymes. Hydrophobic interactions stabilize the enzyme-inhibitor complexes, suggesting potential antibacterial activity .
- Piperazine serves as a versatile intermediate in the synthesis of various organic compounds, such as amides, sulphonamides, azetidinones, and imidazolinones. These derivatives have applications in diverse therapeutic areas .
- Researchers have explored the impact of structural modifications on the compound’s biological activity. Investigating different substituents and their effects on pharmacological properties can provide valuable insights .
Anticancer Research
AKR1C3 Inhibition
Antimicrobial Properties
Enzyme Inhibition Studies
Organic Synthesis Intermediates
Structure-Activity Relationship Studies
Mechanism of Action
Target of Action
The primary target of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, and its inhibition is of interest for the treatment of hormone-related cancers .
Mode of Action
The compound interacts with its target, AKR1C3, by forming a complex . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 by (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone affects the biosynthesis of steroid hormones . The downstream effects of this inhibition are still under investigation, but it is believed to have potential therapeutic implications for hormone-related cancers .
Pharmacokinetics
The compound is known to be a solid at room temperature , suggesting that it may be administered orally or intravenously
Result of Action
The result of the action of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is the potent and isoform-selective inhibition of AKR1C3 . This inhibition can disrupt the biosynthesis of steroid hormones, potentially leading to therapeutic effects in hormone-related cancers .
Action Environment
The action, efficacy, and stability of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability The compound’s action and efficacy can also be affected by the physiological environment, such as the pH and presence of other molecules in the body
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-13-2-1-3-14(12-13)17-4-6-18(7-5-17)15(20)19-8-10-21-11-9-19/h1-3,12H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVARWAJKXANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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